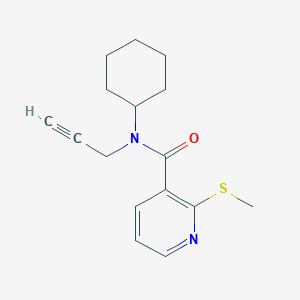
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide, also known as CMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CMSP is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways that are involved in cancer cell growth and inflammation. N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer cell growth.
生化学的および生理学的効果
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration, and to reduce the expression of various genes that are involved in cancer cell growth and inflammation. In animal models, N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been shown to reduce tumor growth and inflammation.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize, and can be obtained in sufficient quantities for use in experiments. However, one limitation of using N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is that it may have off-target effects, meaning that it may affect other pathways or processes in addition to its intended target. Additionally, more research is needed to fully understand its potential side effects and toxicity.
将来の方向性
There are several future directions for research on N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective analogs of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide that can be used in cancer therapy. Another area of interest is the investigation of the potential use of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide in combination with other drugs or therapies. Additionally, more research is needed to understand the long-term effects of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide and its potential toxicity.
合成法
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide can be synthesized using various methods, including the reaction of 3-cyanopyridine with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with propargyl bromide and methyl thiolate. Alternatively, N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide can be synthesized by the reaction of 3-cyanopyridine with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with propargyl bromide and methyl mercaptan.
科学的研究の応用
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory properties, and studies have demonstrated its ability to reduce inflammation in animal models.
特性
IUPAC Name |
N-cyclohexyl-2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-12-18(13-8-5-4-6-9-13)16(19)14-10-7-11-17-15(14)20-2/h1,7,10-11,13H,4-6,8-9,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNADTVNKJAWAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N(CC#C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


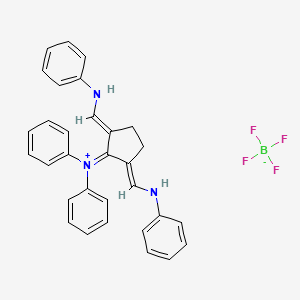
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)
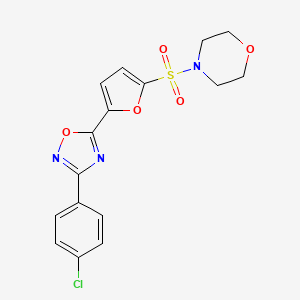
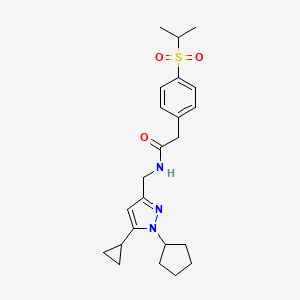
![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)
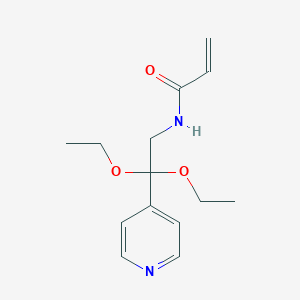
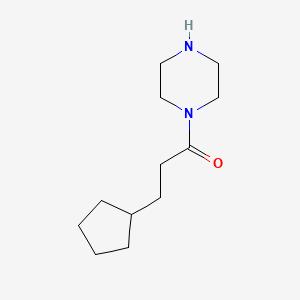
![7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2926108.png)
![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2926109.png)
![2,5-dichloro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2926111.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2926112.png)